molecular formula C29H29FN2O3S B2748068 7-(4-benzylpiperidin-1-yl)-6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 892783-91-4

7-(4-benzylpiperidin-1-yl)-6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2748068
CAS No.: 892783-91-4
M. Wt: 504.62
InChI Key: QOOSBYSWEUKICI-UHFFFAOYSA-N
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Description

7-(4-benzylpiperidin-1-yl)-6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C29H29FN2O3S and its molecular weight is 504.62. The purity is usually 95%.
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Properties

IUPAC Name

7-(4-benzylpiperidin-1-yl)-6-fluoro-1-methyl-3-(3-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29FN2O3S/c1-20-7-6-10-23(15-20)36(34,35)28-19-31(2)26-18-27(25(30)17-24(26)29(28)33)32-13-11-22(12-14-32)16-21-8-4-3-5-9-21/h3-10,15,17-19,22H,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOSBYSWEUKICI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCC(CC4)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Compounds with similar structures have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation

Mode of Action

Similar compounds have been found to provide atp-competitive, nano-molar inhibition of protein kinases. This suggests that the compound might interact with its targets in a similar manner, competing with ATP for binding sites and thus inhibiting the activity of the target proteins.

Biochemical Pathways

If the compound does indeed inhibit protein kinases like cdk2, it could affect cell cycle progression and potentially induce apoptosis. This would have downstream effects on cell growth and proliferation.

Biological Activity

The compound 7-(4-benzylpiperidin-1-yl)-6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one (often abbreviated as compound 1 ) is a novel quinoline derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. The unique structural features of this compound, including the presence of a benzylpiperidine moiety and a sulfonyl group, suggest diverse interactions with biological targets.

Chemical Structure and Properties

The molecular formula for compound 1 is C29H29FN2O3S , with a molecular weight of approximately 525.62 g/mol . The structure includes:

  • A quinolinone core , which is common among many biologically active compounds.
  • A benzylpiperidine substituent that may influence its interaction with neurotransmitter systems and receptors.
  • A sulfonyl group that enhances reactivity and binding capabilities.

The biological activity of compound 1 is hypothesized to stem from its ability to interact with specific enzymes and receptors. Its mechanism may involve:

  • Inhibition of Kinases : The quinolinone structure is known for its kinase inhibitory properties, which are crucial in cancer proliferation and signaling pathways .
  • Interaction with GPCRs : The piperidine ring suggests potential interactions with G-protein coupled receptors (GPCRs), which are significant targets for various therapeutic agents .
  • Antimicrobial Activity : Given the historical context of quinolone derivatives exhibiting antimicrobial properties, further investigation into the antibacterial and antifungal activities of compound 1 is warranted .

Anticancer Research

Recent studies have indicated that compounds similar to compound 1 exhibit significant anticancer properties. For instance, derivatives targeting specific kinases have shown promise in inhibiting tumor growth. In vitro studies are needed to confirm the effectiveness of compound 1 against various cancer cell lines.

Antimicrobial Activity

The potential antimicrobial effects of compound 1 can be assessed through:

  • Minimum Inhibitory Concentration (MIC) Testing : To evaluate its efficacy against bacterial strains.
  • Molecular Docking Studies : These studies can predict binding affinities to bacterial enzymes, providing insights into its mechanism of action against pathogens .

Case Study 1: Anticancer Properties

A study conducted on similar quinoline derivatives demonstrated their effectiveness in inhibiting breast cancer cell proliferation through apoptosis induction. The mechanism involved the modulation of cell signaling pathways related to cell survival and death .

Case Study 2: Antimicrobial Efficacy

In another study focusing on fluoroquinolone derivatives, researchers found that modifications at the 6-position significantly enhanced antibacterial activity against Gram-negative bacteria. This suggests that compound 1 might also exhibit similar enhancements in activity due to its structural characteristics .

Data Tables

PropertyValue
Molecular FormulaC29H29FN2O3S
Molecular Weight525.62 g/mol
Potential ActivitiesAnticancer, Antimicrobial
Key Structural FeaturesQuinolinone core, Benzylpiperidine, Sulfonyl group
Biological ActivityStudy Reference
Anticancer Activity
Antimicrobial Activity

Q & A

Q. What are the critical steps in synthesizing 7-(4-benzylpiperidin-1-yl)-6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one?

  • Methodological Answer : The synthesis involves:
  • Step 1 : Construction of the quinolone core via cyclization of substituted anilines with β-ketoesters.
  • Step 2 : Fluorination at the 6-position using fluorinating agents like Selectfluor under optimized solvent conditions (e.g., DMF or acetonitrile) .
  • Step 3 : Introduction of the 3-(3-methylbenzenesulfonyl) group via sulfonation with 3-methylbenzenesulfonyl chloride in the presence of a base.
  • Step 4 : Coupling of the 4-benzylpiperidine moiety using nucleophilic substitution or transition metal-catalyzed reactions.
    Key optimizations include temperature control (60–100°C), solvent polarity adjustments, and catalyst screening (e.g., Pd for cross-coupling) .

Q. Which spectroscopic methods are essential for confirming the compound’s structural integrity?

  • Methodological Answer :
  • 1H/13C/19F NMR : Assigns proton/carbon environments and verifies fluorination (e.g., 19F NMR chemical shifts at ~-120 ppm for aromatic fluorine) .
  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
  • X-ray Crystallography : Resolves crystal packing and absolute configuration using SHELXL refinement (R-factor < 0.05) .

Q. What in vitro assays are suitable for initial evaluation of antimicrobial activity?

  • Methodological Answer :
  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution.
  • Time-Kill Assays : Assess bactericidal kinetics over 24 hours.
  • Cytotoxicity Controls : Use mammalian cell lines (e.g., HEK293) to rule off-target effects .

Advanced Research Questions

Q. How can conflicting solubility data across studies be systematically resolved?

  • Methodological Answer :
  • Solvent Screening : Test solubility in DMSO, PBS, and simulated biological fluids at pH 4.5–7.4.
  • Thermodynamic Analysis : Use DSC (Differential Scanning Calorimetry) to measure melting points and predict solubility parameters.
  • HPLC Quantification : Employ reverse-phase chromatography (C18 column, methanol/water mobile phase) with UV detection at λ=254 nm for accurate measurement .

Q. What strategies optimize fluorination efficiency while minimizing byproducts?

  • Methodological Answer :
  • Reagent Selection : Use Selectfluor over HF-pyridine for safer, regioselective fluorination.
  • Flow Chemistry : Implement continuous-flow reactors to enhance mixing and reduce reaction time (e.g., 30 minutes vs. 12 hours in batch) .
  • In Situ Monitoring : Track progress via 19F NMR or FTIR to identify intermediates and adjust conditions dynamically .

Q. How to resolve discrepancies in reported biological activity data (e.g., IC50 variability)?

  • Methodological Answer :
  • Assay Standardization : Use reference compounds (e.g., ciprofloxacin for antimicrobial studies) and harmonize protocols (e.g., ATP-based viability assays vs. resazurin reduction).
  • Cell Line Authentication : Validate cancer cell lines (e.g., MCF-7, HeLa) via STR profiling to ensure genetic consistency.
  • Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to compare datasets and identify outliers .

Q. What computational approaches predict target interactions for mechanistic studies?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to DNA gyrase (for antimicrobial activity) or kinases (for anticancer potential).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
  • QSAR Modeling : Derive predictive models using descriptors like logP, polar surface area, and H-bond acceptors from structural analogs .

Q. How to design a crystallization protocol for high-purity single crystals?

  • Methodological Answer :
  • Solvent Optimization : Screen mixtures of ethanol/water or DCM/hexane for slow evaporation.
  • Seeding Techniques : Introduce microcrystals to control nucleation.
  • SHELXL Refinement : Resolve disorder and twinning issues using iterative least-squares minimization .

Q. How to validate synthetic intermediates with ambiguous spectral data?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign connectivity.
  • Isotopic Labeling : Synthesize 13C/15N-labeled analogs for unambiguous assignment.
  • Comparative Analysis : Cross-reference with databases (PubChem, CSD) for analogous compounds .

Q. What advanced statistical methods enhance experimental design for dose-response studies?

  • Methodological Answer :
  • DoE (Design of Experiments) : Apply factorial designs to evaluate interactions between variables (e.g., concentration, incubation time).
  • Response Surface Methodology (RSM) : Optimize IC50 determination using central composite designs.
  • Machine Learning : Train random forest models on historical data to predict efficacy thresholds .

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